ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(2-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazine ring, which is known for its biological activity, and is substituted with chlorinated aromatic groups, enhancing its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
The synthesis of ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(2-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorinated Aromatic Groups: Chlorinated aniline and benzyl chloride are often used as starting materials, which are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(2-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(2-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(2-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(2-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can be compared with similar compounds such as:
ETHYL 4-(2-AMINO-4-CHLOROANILINO)-1-PIPERIDINECARBOXYLATE: This compound also features chlorinated aromatic groups and is used in similar applications.
METHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZOATE: Another related compound with similar chemical properties and applications.
The uniqueness of ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(2-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE lies in its specific substitution pattern and the presence of the thiazine ring, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C27H23Cl2N3O4S |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
ethyl 4-[[6-[(2-chlorophenyl)carbamoyl]-3-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H23Cl2N3O4S/c1-2-36-26(35)17-11-13-19(14-12-17)30-27-32(16-18-7-3-4-8-20(18)28)24(33)15-23(37-27)25(34)31-22-10-6-5-9-21(22)29/h3-14,23H,2,15-16H2,1H3,(H,31,34) |
InChI Key |
YAOIVWJIAAPFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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